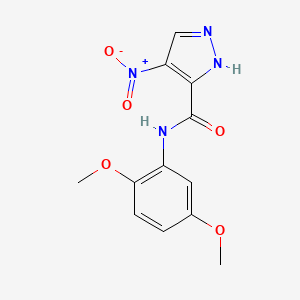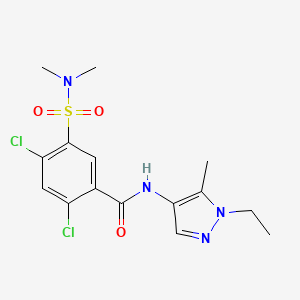![molecular formula C23H20ClN3O3 B10943798 5-[(2-chlorophenoxy)methyl]-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]furan-2-carboxamide](/img/structure/B10943798.png)
5-[(2-chlorophenoxy)methyl]-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-CHLOROPHENOXY)METHYL]-N-METHYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-2-FURAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-CHLOROPHENOXY)METHYL]-N-METHYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-2-FURAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: This step involves the reaction of the furan derivative with 2-chlorophenol in the presence of a base to form the chlorophenoxy group.
Formation of the Pyrazole Ring: The pyrazole ring is introduced through the reaction of hydrazine with an appropriate diketone or aldehyde.
Final Coupling: The final step involves coupling the chlorophenoxy-furan derivative with the pyrazole derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(2-CHLOROPHENOXY)METHYL]-N-METHYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-[(2-CHLOROPHENOXY)METHYL]-N-METHYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(2-CHLOROPHENOXY)METHYL]-N-METHYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **5-[(2-BROMOPHENOXY)METHYL]-N-METHYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-2-FURAMIDE
- **5-[(2-FLUOROPHENOXY)METHYL]-N-METHYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-2-FURAMIDE
Uniqueness
5-[(2-CHLOROPHENOXY)METHYL]-N-METHYL-N-[4-(1H-PYRAZOL-1-YL)BENZYL]-2-FURAMIDE is unique due to the presence of the chlorophenoxy group, which can impart specific chemical and biological properties. This makes it distinct from its analogs with different halogen substitutions, potentially leading to different reactivity and biological activity.
Properties
Molecular Formula |
C23H20ClN3O3 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-N-methyl-N-[(4-pyrazol-1-ylphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-26(15-17-7-9-18(10-8-17)27-14-4-13-25-27)23(28)22-12-11-19(30-22)16-29-21-6-3-2-5-20(21)24/h2-14H,15-16H2,1H3 |
InChI Key |
DBPPZRCWUTVYEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-methyl-2-[({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10943721.png)
![1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10943723.png)
![2-({4-[3-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B10943729.png)
![2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)acetohydrazide](/img/structure/B10943733.png)


![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10943752.png)
![ethyl 1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B10943760.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzamide](/img/structure/B10943767.png)
![{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B10943772.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10943779.png)

![[3-(2-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl][5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10943792.png)
![5-Benzyl-2-[({3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide](/img/structure/B10943796.png)
